(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine
Overview
Description
(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine, often referred to as S-TMDPA, is an organic compound belonging to the class of boronic esters. It is a colorless, crystalline solid with a melting point of 82-83°C and a boiling point of 233-234°C. It is soluble in water and organic solvents such as ethanol and methanol. S-TMDPA is a versatile compound that is used in various scientific and industrial applications, including organic synthesis, drug development, and laboratory experiments.
Scientific Research Applications
S-TMDPA is a versatile compound that is used in a variety of scientific and industrial applications. It is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a synthetic intermediate in the production of pharmaceuticals and other organic compounds. In addition, S-TMDPA is used in the development of new drugs and in laboratory experiments.
Mechanism of Action
S-TMDPA acts as a boronate ester, which is a type of organic compound that contains a boron atom covalently bonded to an oxygen atom. The boron atom is positively charged and has a high affinity for negatively charged molecules, such as carboxylic acids. As a result, S-TMDPA can form stable complexes with carboxylic acids, which can be used in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of S-TMDPA have not been extensively studied. However, some studies suggest that S-TMDPA may have anti-inflammatory and anti-oxidant properties. In addition, S-TMDPA has been shown to inhibit the growth of certain cancer cells in laboratory studies. Further research is needed to determine the full range of biochemical and physiological effects of S-TMDPA.
Advantages and Limitations for Lab Experiments
S-TMDPA is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is soluble in a variety of solvents. Additionally, it is relatively stable and can be stored for extended periods of time without significant degradation. However, S-TMDPA is not suitable for use in reactions involving strong acids or bases, as it is sensitive to such conditions.
Future Directions
The future of S-TMDPA is promising, as the compound has a wide range of potential applications. Further research is needed to fully understand the biochemical and physiological effects of S-TMDPA. Additionally, further research is needed to develop methods for the synthesis of S-TMDPA that are more efficient and cost-effective. Finally, S-TMDPA could be used to develop new drugs and other organic compounds, which could be used to treat various diseases and conditions.
properties
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24BNO2/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12/h9H,6-8,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJZYFVCKQVEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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